5-Bromoindole-3-carboxaldehyde

Catalog No.
S662077
CAS No.
877-03-2
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoindole-3-carboxaldehyde

CAS Number

877-03-2

Product Name

5-Bromoindole-3-carboxaldehyde

IUPAC Name

5-bromo-1H-indole-3-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H

InChI Key

PEENKJZANBYXNB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O

Synthesis

-Bromo-1H-indole-3-carbaldehyde (5-Bromo-3-formylindole) is a synthetic molecule. Various methods have been reported for its synthesis, including:

  • From 5-bromoindole and formylating agents like DMF-DMA.
  • Through a multi-step process involving the nitration of indole, followed by bromination and formylation.

These methods are described in detail in the scientific literature.

Potential applications

-Bromo-1H-indole-3-carbaldehyde has been explored for its potential applications in various scientific research fields, including:

  • Medicinal chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic properties.
  • Organic chemistry: As a substrate for studying various organic reactions.
  • Materials science: As a precursor for the development of novel materials with specific properties [].

5-Bromoindole-3-carboxaldehyde is an organic compound characterized by the presence of a bromine atom at the fifth position of the indole ring and an aldehyde functional group at the third position. Its molecular formula is C9H6BrNOC_9H_6BrNO with a molecular weight of 224.05 g/mol. This compound is notable for its significant role in various

The specific mechanism of action of 5-Br-IC remains under investigation. Research suggests it may interact with certain enzymes or cellular receptors due to its structural similarity to other bioactive molecules []. However, more research is needed to elucidate its precise mechanism.

  • Limited information is available on the specific hazards of 5-Br-IC. However, due to the presence of bromine, it's advisable to handle it with care, following standard laboratory safety protocols for potentially hazardous materials [].
, including:

  • Condensation Reactions: It can form thiosemicarbazones through condensation with thiosemicarbazones, which are useful for sensing heavy metals like mercury(II) ions .
  • Oxime Formation: The compound can react to form oximes, which are important intermediates in organic synthesis .
  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

Research indicates that 5-bromoindole-3-carboxaldehyde exhibits biological activity that may include:

  • Antimicrobial Properties: Compounds derived from 5-bromoindole have shown potential antimicrobial effects, making them candidates for pharmaceutical development.
  • Cytotoxicity: Some studies suggest that derivatives may have cytotoxic effects against certain cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition: It has been identified as an inhibitor of specific cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis .

Several methods exist for synthesizing 5-bromoindole-3-carboxaldehyde:

  • Bromination of Indole Derivatives: Starting from indole or its derivatives, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom.
  • Formylation Reactions: The introduction of the aldehyde group can be achieved through formylation methods such as the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide.
  • One-Pot Synthesis: A more recent approach involves one-pot synthesis techniques that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

5-Bromoindole-3-carboxaldehyde finds applications in various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds and pharmaceuticals.
  • Sensor Development: Its derivatives are used in sensors for detecting heavy metals due to their selectivity and sensitivity.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic properties against various diseases, including cancer and infections .

Interaction studies involving 5-bromoindole-3-carboxaldehyde have focused on:

  • Metal Ion Complexation: Research has demonstrated its ability to form stable complexes with metal ions like mercury(II), which can be detected via fluorescence or colorimetric methods.
  • Biological Targets: Studies have investigated its interactions with biological macromolecules, assessing its potential as a drug candidate or lead compound for further development .

Several compounds exhibit structural similarities to 5-bromoindole-3-carboxaldehyde. Here is a comparison highlighting uniqueness:

Compound NameSimilarity IndexUnique Features
4-Bromoindole-3-carboxaldehyde0.97Bromine at the fourth position
6-Bromo-1H-indole-3-carbaldehyde0.87Bromine at the sixth position
6-Bromo-1H-indole-3-carboxylic acid0.86Contains a carboxylic acid instead of aldehyde
5-Bromo-1-methyl-1H-indole-3-carbaldehyde0.82Methyl group addition at the first position
7-Methyl-1H-indole-3-carbaldehyde0.82Methyl group at the seventh position
5-Bromo-2-(dimethylamino)benzaldehyde0.76Dimethylamino substitution on benzaldehyde structure

The uniqueness of 5-bromoindole-3-carboxaldehyde lies in its specific arrangement of functional groups and the position of bromine, which affects its reactivity and biological activity compared to other similar compounds.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

877-03-2

Wikipedia

5-Bromoindole-3-carboxaldehyde

Dates

Modify: 2023-08-15

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